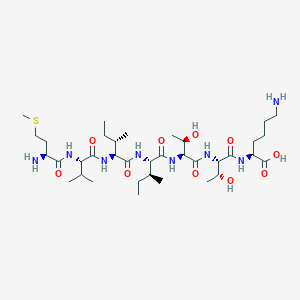
H-Met-Val-Ile-Ile-Thr-Thr-Lys-OH
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “H-Met-Val-Ile-Ile-Thr-Thr-Lys-OH” is a peptide composed of the amino acids methionine, valine, isoleucine, isoleucine, threonine, threonine, and lysine Peptides are short chains of amino acids linked by peptide bonds and play crucial roles in various biological processes
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of peptides like “H-Met-Val-Ile-Ile-Thr-Thr-Lys-OH” typically involves solid-phase peptide synthesis (SPPS). In SPPS, the peptide is assembled step-by-step on a solid support, allowing for the sequential addition of protected amino acids. The general steps include:
Attachment of the first amino acid: to a resin.
Deprotection: of the amino acid’s protecting group.
Coupling: of the next amino acid using coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Repetition: of deprotection and coupling steps until the desired sequence is achieved.
Cleavage: of the peptide from the resin and removal of side-chain protecting groups using a cleavage reagent like trifluoroacetic acid (TFA).
Industrial Production Methods
In industrial settings, peptide synthesis can be scaled up using automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple reactions simultaneously, increasing efficiency and reducing human error. Additionally, advancements in purification techniques, such as high-performance liquid chromatography (HPLC), ensure the production of high-purity peptides.
Análisis De Reacciones Químicas
Types of Reactions
Peptides like “H-Met-Val-Ile-Ile-Thr-Thr-Lys-OH” can undergo various chemical reactions, including:
Oxidation: Methionine residues can be oxidized to methionine sulfoxide or methionine sulfone.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be modified through substitution reactions, such as the replacement of lysine’s amino group with other functional groups.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide (H₂O₂) or performic acid for oxidation reactions.
Reducing agents: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) for reduction reactions.
Substitution reagents: Various alkylating agents or acylating agents for substitution reactions.
Major Products Formed
Oxidation: Methionine sulfoxide or methionine sulfone.
Reduction: Free thiol groups from disulfide bonds.
Substitution: Modified peptides with altered functional groups.
Aplicaciones Científicas De Investigación
Peptides like “H-Met-Val-Ile-Ile-Thr-Thr-Lys-OH” have diverse applications in scientific research:
Chemistry: Used as building blocks for the synthesis of more complex molecules.
Biology: Studied for their role in protein-protein interactions and cellular signaling pathways.
Medicine: Investigated for their potential as therapeutic agents, including antimicrobial peptides and peptide-based drugs.
Industry: Utilized in the development of biomaterials and as components in diagnostic assays.
Mecanismo De Acción
The mechanism of action of peptides depends on their specific sequence and structure. For “H-Met-Val-Ile-Ile-Thr-Thr-Lys-OH”, the presence of hydrophobic residues (valine, isoleucine) and polar residues (threonine, lysine) can influence its interaction with biological membranes and proteins. The peptide may exert its effects by:
Binding to specific receptors: on cell surfaces, triggering downstream signaling pathways.
Inserting into lipid bilayers: , disrupting membrane integrity.
Interacting with intracellular targets: , modulating their activity.
Comparación Con Compuestos Similares
Similar Compounds
H-Met-Val-Ile-Ile-Thr-Thr-Lys-NH₂: Similar sequence but with an amide group at the C-terminus.
H-Met-Val-Ile-Ile-Thr-Thr-Arg-OH: Similar sequence but with arginine instead of lysine.
H-Met-Val-Ile-Ile-Thr-Thr-Lys-Lys-OH: Similar sequence but with an additional lysine residue.
Uniqueness
The uniqueness of “H-Met-Val-Ile-Ile-Thr-Thr-Lys-OH” lies in its specific sequence, which can confer distinct biological properties. The combination of hydrophobic and polar residues can influence its solubility, stability, and interaction with biological targets, making it a valuable compound for various research applications.
Propiedades
Número CAS |
247255-14-7 |
|---|---|
Fórmula molecular |
C36H68N8O10S |
Peso molecular |
805.0 g/mol |
Nombre IUPAC |
(2S)-6-amino-2-[[(2S,3R)-2-[[(2S,3R)-2-[[(2S,3S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-3-methylbutanoyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxybutanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C36H68N8O10S/c1-10-19(5)26(41-31(48)25(18(3)4)40-30(47)23(38)15-17-55-9)32(49)42-27(20(6)11-2)33(50)43-29(22(8)46)35(52)44-28(21(7)45)34(51)39-24(36(53)54)14-12-13-16-37/h18-29,45-46H,10-17,37-38H2,1-9H3,(H,39,51)(H,40,47)(H,41,48)(H,42,49)(H,43,50)(H,44,52)(H,53,54)/t19-,20-,21+,22+,23-,24-,25-,26-,27-,28-,29-/m0/s1 |
Clave InChI |
MXZMUWRUBZHJIK-JUFTVGGWSA-N |
SMILES isomérico |
CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCSC)N |
SMILES canónico |
CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(C(C)O)C(=O)NC(C(C)O)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(C(C)C)NC(=O)C(CCSC)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[2-(4-Bromophenyl)ethenyl]-1,4-dimethoxybenzene](/img/structure/B14244132.png)
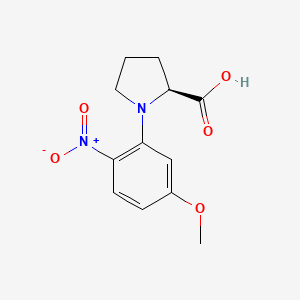
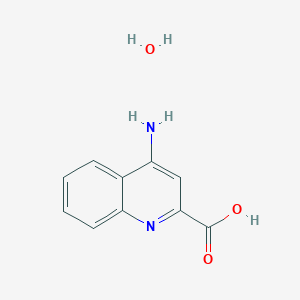
![1,3,4-Thiadiazole, 2-chloro-5-[(phenylmethyl)thio]-](/img/structure/B14244144.png)
![Benzene, 1-methoxy-4-[(2-propenylthio)methyl]-](/img/structure/B14244157.png)

![5-{4-[Bis(2-hydroxyethyl)amino]phenyl}penta-2,4-dienal](/img/structure/B14244169.png)
![N-[2-(Dimethylamino)ethyl]-3-(1H-indol-3-yl)propanamide](/img/structure/B14244176.png)

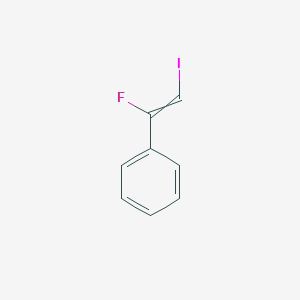

![1-Benzyl-2-[(E)-(4-methoxyphenyl)diazenyl]-1H-imidazole](/img/structure/B14244203.png)
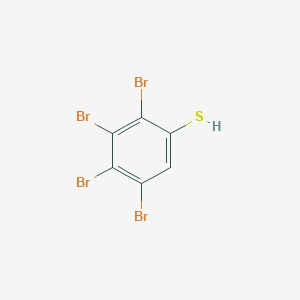
![Naphtho[2,3-b]furan-2,7-dione, 4,4a-dihydro-6-hydroxy-3,4a,5-trimethyl-](/img/structure/B14244216.png)
